Glycine-Site Binding Affinity: Gavestinel vs. Licostinel and Selfotel
Gavestinel binds the glycine site of the NMDA receptor with a dissociation constant (Kd) of 0.8 nM and an inhibition constant (Ki) of 3.2–8.5 nM determined by [3H]glycine displacement in rat cortical synaptic membranes [1][2]. The closest glycine-site comparator, licostinel, exhibits a Kb of 5 nM [3]. The competitive glutamate-site antagonist selfotel shows substantially lower apparent affinity at the NMDA receptor (IC50 = 50 nM for [3H]CPP binding displacement) . Thus, gavestinel displays approximately 6- to 60-fold higher affinity at the glycine site than licostinel and selfotel bind their respective sites.
| Evidence Dimension | Binding affinity at the NMDA receptor glycine site |
|---|---|
| Target Compound Data | Gavestinel: Kd = 0.8 nM; Ki = 3.2–8.5 nM |
| Comparator Or Baseline | Licostinel: Kb = 5 nM; Selfotel: IC50 = 50 nM (glutamate site, not glycine site) |
| Quantified Difference | Gavestinel Kd is ~6.3-fold lower than licostinel Kb; ~60-fold lower than selfotel IC50 (note: different binding sites) |
| Conditions | [3H]glycine displacement in rat crude synaptic membranes (gavestinel); [3H]CPP displacement for selfotel |
Why This Matters
Higher affinity at the glycine site enables lower dosing to achieve receptor occupancy, reducing the risk of off-target binding that plagues lower-affinity comparators.
- [1] BindingDB BDBM50010475. Gavestinel (GV-150526X) Ki: 8.5 nM for glycine site of NMDA receptor (rat), [3H]glycine displacement. View Source
- [2] BindingDB BDBM50471526. Gavestinel sodium Ki: 3.20 nM for glycine site of NMDA receptor 1 (rat), [3H]glycine displacement in crude synaptic membranes. View Source
- [3] Licostinel (ACEA-1021): Kb = 5 nM at glycine site of NMDA receptor. Wikipedia. View Source
